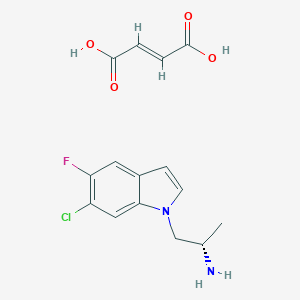

Ro 60-0175 fumarate

Description

Structure

3D Structure

Properties

CAS No. |

169675-09-6 |

|---|---|

Molecular Formula |

C11H12ClFN2 |

Molecular Weight |

226.68 g/mol |

IUPAC Name |

1-(6-chloro-5-fluoroindol-1-yl)propan-2-amine |

InChI |

InChI=1S/C11H12ClFN2/c1-7(14)6-15-3-2-8-4-10(13)9(12)5-11(8)15/h2-5,7H,6,14H2,1H3 |

InChI Key |

XJJZQXUGLLXTHO-UHFFFAOYSA-N |

SMILES |

CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

C[C@@H](CN1C=CC2=CC(=C(C=C21)Cl)F)N |

Canonical SMILES |

CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N |

Pictograms |

Irritant |

Synonyms |

(S)-1-(6-chloro-5-fluoro-1H-indol-1-yl)propan-2-amine fumarate |

Origin of Product |

United States |

Foundational & Exploratory

The Selective 5-HT2C Receptor Agonist Ro 60-0175 Fumarate: A Technical Guide to its Receptor Selectivity Profile

Introduction: The Significance of 5-HT2C Receptor Selectivity in Neuropharmacology

The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a critical modulator of numerous physiological and cognitive functions, including appetite, mood, and addiction.[1][2] Its role in these processes has made it a key target for the development of therapeutics for a range of neuropsychiatric disorders. Ro 60-0175 fumarate, chemically known as (S)-2-(6-Chloro-5-fluoro-1H-indol-1-yl)-1-methylethylamine fumarate, has emerged as a potent and selective agonist for the 5-HT2C receptor, serving as an invaluable tool in preclinical research to dissect the receptor's function.[3][4]

The therapeutic potential of targeting the 5-HT2C receptor is intrinsically linked to the selectivity of the pharmacological agent. The serotonin 5-HT2 receptor subfamily includes two other closely related subtypes, 5-HT2A and 5-HT2B. Activation of 5-HT2A receptors is famously associated with the hallucinogenic effects of psychedelics, while agonism at 5-HT2B receptors has been linked to cardiac valvulopathy.[5] Therefore, the development and characterization of ligands with high selectivity for the 5-HT2C receptor over these other subtypes are paramount for achieving desired therapeutic outcomes while minimizing adverse effects. This in-depth technical guide provides a comprehensive overview of the 5-HT2C receptor selectivity profile of Ro 60-0175, detailing its binding affinities, functional potencies, and the experimental methodologies used for their determination.

Receptor Selectivity Profile of this compound

The selectivity of a ligand is quantitatively defined by comparing its binding affinity (Ki) and functional potency (EC50) at the intended target receptor versus other receptors. A higher Ki value indicates lower binding affinity. Ro 60-0175 demonstrates a high affinity and functional potency for the human 5-HT2C receptor, with significantly lower affinity for other serotonin receptor subtypes and a broad range of other neurotransmitter receptors.

Quantitative Analysis of Receptor Binding and Functional Potency

The following table summarizes the binding affinity and functional potency data for Ro 60-0175 at human 5-HT2C, 5-HT2A, and 5-HT2B receptors, as well as its affinity for other selected receptors. This data has been compiled from various in vitro studies, primarily radioligand binding and calcium flux or inositol phosphate accumulation assays.

| Receptor | Assay Type | Parameter | Value (nM) | Selectivity Ratio (vs. 5-HT2C) | Reference |

| Human 5-HT2C | Binding | Ki | 1 | - | [6] |

| Functional | EC50 | 32 | - | [2][6] | |

| Human 5-HT2A | Binding | Ki | 32 | 32-fold | [6] |

| Functional | EC50 | 447 | 14-fold | [2][6] | |

| Human 5-HT2B | Binding | Ki | ~1 (Potent Agonist) | ~1-fold | [2][7] |

| Functional | EC50 | 0.9 | 35-fold more potent | [2][6] | |

| Human 5-HT1A | Binding | pKi | 5.4 (>1000 nM) | >1000-fold | [3] |

| Human 5-HT6 | Binding | pKi | 5.2 (>1000 nM) | >1000-fold | [3] |

| Human 5-HT7 | Binding | pKi | 5.6 (>1000 nM) | >1000-fold | [3] |

| Dopamine D1-D5 | Binding | IC50 | >1000 | >1000-fold | [6] |

| Adrenergic α1, α2, β1 | Binding | IC50 | >1000 | >1000-fold | [6] |

| Adrenergic β2 | Binding | IC50 | 251 | 251-fold | [6] |

| Histamine H1-H3 | Binding | IC50 | >1000 | >1000-fold | [6] |

| Muscarinic M1-M5 | Binding | IC50 | >1000 | >1000-fold | [6] |

| Opioid μ, δ, κ | Binding | IC50 | >1000 | >1000-fold | [6] |

Note: pKi values have been converted to approximate nM values for consistency. Selectivity ratios are calculated based on Ki values for binding and EC50 values for function.

This data clearly illustrates the high selectivity of Ro 60-0175 for the 5-HT2C receptor, particularly over the 5-HT2A receptor, which is crucial for avoiding hallucinogenic effects. While it also shows high potency at the 5-HT2B receptor, the distinct physiological roles of these two receptors often allow for functional differentiation in in vivo studies.[7]

Visualizing the Selectivity Profile

The following diagram provides a visual representation of the binding affinity of Ro 60-0175 for key serotonin receptor subtypes, highlighting its preference for the 5-HT2C receptor.

Methodologies for Determining Receptor Selectivity

The characterization of a compound's selectivity profile relies on robust and validated in vitro assays. The two primary methodologies employed are radioligand binding assays to determine binding affinity and functional assays to assess the compound's ability to activate the receptor and elicit a cellular response.

Experimental Workflow for Selectivity Profiling

The following diagram outlines a typical experimental workflow for determining the selectivity profile of a compound like Ro 60-0175.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Ro 60-0175 for the human 5-HT2C, 5-HT2A, and other receptors.[8]

Principle: This assay measures the ability of an unlabeled test compound (Ro 60-0175) to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[5]

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human receptor of interest (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation to each well.

-

Add increasing concentrations of the unlabeled test compound (Ro 60-0175).

-

For determining non-specific binding, add a high concentration of a known non-radiolabeled ligand.

-

Add a fixed concentration of the appropriate radioligand (e.g., [3H]mesulergine for 5-HT2C).[9]

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Dry the filter mats and add a scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the specific binding as a function of the log concentration of Ro 60-0175 to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Calcium Flux Functional Assay

Objective: To determine the functional potency (EC50) of Ro 60-0175 as an agonist at Gq-coupled receptors like 5-HT2C.[10]

Principle: Activation of the Gq-coupled 5-HT2C receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, causing a transient increase in cytosolic calcium concentration. This increase can be measured using a calcium-sensitive fluorescent dye.[11][12]

Step-by-Step Methodology:

-

Cell Plating:

-

Seed cells stably expressing the human 5-HT2C receptor into a black-walled, clear-bottom 96-well plate and incubate overnight.[13]

-

-

Dye Loading:

-

Compound Addition:

-

Prepare serial dilutions of Ro 60-0175 in an appropriate assay buffer.

-

Using a fluorescence plate reader with an integrated liquid handler (e.g., a FLIPR or FlexStation), add the different concentrations of Ro 60-0175 to the wells.[13]

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Calculate the change in fluorescence from baseline for each well.

-

Plot the fluorescence response as a function of the log concentration of Ro 60-0175 to generate a dose-response curve.

-

Determine the EC50 value, which is the concentration of Ro 60-0175 that produces 50% of the maximal response.

-

Protocol 3: Inositol Monophosphate (IP1) Accumulation Assay (HTRF)

Objective: To provide an alternative and robust measure of Gq-coupled receptor activation by quantifying the accumulation of a stable downstream metabolite.

Principle: Following PLC activation, IP3 is rapidly metabolized to inositol bisphosphate (IP2) and then to inositol monophosphate (IP1). In the presence of lithium chloride (LiCl), the degradation of IP1 is inhibited, leading to its accumulation. This accumulation can be measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.[1]

Step-by-Step Methodology:

-

Cell Stimulation:

-

Plate cells expressing the 5-HT2C receptor in a suitable microplate.

-

Add the test compound (Ro 60-0175) at various concentrations in a stimulation buffer containing LiCl.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

-

-

Cell Lysis and Detection:

-

Lyse the cells and add the HTRF detection reagents: an IP1-d2 acceptor and an anti-IP1-cryptate donor.[3]

-

-

HTRF Measurement:

-

Incubate the plate at room temperature to allow the immunoassay to reach equilibrium.

-

Measure the HTRF signal on a compatible plate reader, which excites the donor and measures emission from both the donor and acceptor.

-

-

Data Analysis:

-

The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.

-

Calculate the ratio of the acceptor and donor fluorescence signals.

-

Generate a standard curve using known concentrations of IP1.

-

Convert the sample ratios to IP1 concentrations using the standard curve.

-

Plot the IP1 concentration as a function of the log concentration of Ro 60-0175 to determine the EC50 value.

-

5-HT2C Receptor Signaling Pathways

Understanding the downstream signaling pathways of the 5-HT2C receptor is crucial for interpreting the functional consequences of its activation by agonists like Ro 60-0175. While the canonical pathway involves Gq/11 coupling, evidence suggests a more complex signaling landscape.

The primary signaling cascade initiated by 5-HT2C receptor activation is through the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium.[6]

In addition to the canonical Gq/11 pathway, the 5-HT2C receptor has been shown to couple to other G proteins, including Gi/o/z and G12/13.[1] It can also recruit β-arrestins, which can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling. The ability of a ligand to preferentially activate one pathway over another is known as functional selectivity or biased agonism, a concept of growing importance in drug discovery.[1][2]

Conclusion

This compound is a potent agonist with a high degree of selectivity for the 5-HT2C receptor over the 5-HT2A receptor and many other neurotransmitter receptors. Its characterization through rigorous in vitro pharmacological assays, including radioligand binding and functional assessments of Gq/11 pathway activation, has established it as a cornerstone tool for investigating the physiological and pathophysiological roles of the 5-HT2C receptor. A thorough understanding of its selectivity profile, as detailed in this guide, is essential for the design and interpretation of preclinical studies aimed at developing novel therapeutics targeting the serotonergic system.

References

- Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. (2025). ACS Chemical Neuroscience.

- This compound | 5-HT2C Receptor Agonists. R&D Systems.

- Ro60-0175. Wikipedia.

- HTRF IP-One assay performed on the PHERAstar FS micropl

- Ro 60-0175 (CAS Number: 169675-09-6). Cayman Chemical.

- Application Notes and Protocols for Calcium Flux Assays in Determining 5-HT2C Receptor Functional Selectivity. Benchchem.

- Ro60-0175 - Wikipedia.

- Development of an improved IP(1) assay for the characterization of 5-HT(2C) receptor ligands. (2009). Assay and Drug Development Technologies.

- Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2. (2005). Molecular Pharmacology.

- Ro60-0175 (PD049972, XJJZQXUGLLXTHO-ZETCQYMHSA-N). Probes & Drugs.

- Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Form

- Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay. (2025). Methods in Molecular Biology.

- Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. (2016). Current Protocols in Pharmacology.

- Ligand-directed serotonin 5-HT2C receptor desensitization and sensitiz

- 5-HT2C Rat Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery.

- Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. (2009). Annals of the New York Academy of Sciences.

- 5-HT 2C receptor. IUPHAR/BPS Guide to PHARMACOLOGY.

- Schematic representation of the principles for the intracellular calcium assay and the IP-One assay.

- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in r

- Radioligand Binding Assay. Gifford Bioscience.

- Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive–Compulsive Disorder. (2017). Frontiers in Pharmacology.

- IP-3/IP-1 Assays. (2012). Assay Guidance Manual.

- 5-HT2C Serotonin Receptor Assay. Innoprot GPCR Functional Assays.

- Constitutive Activity of the Serotonin2C Receptor Inhibits In Vivo Dopamine Release in the Rat Striatum and Nucleus Accumbens. (2004). Journal of Neuroscience.

- HTRF Manual Elisa IP-one. Revvity.

- Effects of two selective 5-HT2C receptor-acting compounds into the ventral hippocampus of rats exposed to the elevated plus-maze. (2008). Psicologia: Reflexão e Crítica.

- Action of Ro 60-0175, 5-HT2C receptor agonist in the central nervous system, in obese and diabetic Wistar r

- Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. (2025). bioRxiv.

- A Comparative Guide to the Selectivity of Lorcaserin for 5-HT2C, 5-HT2A, and 5-HT2B Receptors. Benchchem.

- Application Note: Protocol for Assessing Flumexadol's Selectivity for 5-HT2C over 5-HT2A Receptors. Benchchem.

- Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety. (2000). Psychopharmacology.

- CALCIUM FLUX PROTOCOL.

- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2014). Bio-protocol.

- Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices.

- Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder. (2015). ACS Chemical Neuroscience.

- Ro60-0175 | 5-HT2C Receptor Agonist. MedChemExpress.

- ab112129 Calcium Flux Assay Kit (Fluo-8, No Wash). Abcam.

- Ancillary receptor binding affinities determined for WAY-163909. (2015). Naunyn-Schmiedeberg's Archives of Pharmacology.

- Effects of two selective 5-HT2C receptor-acting compounds into the ventral hippocampus of rats exposed to the elevated plus-maze. (2008). Psicologia: Reflexão e Crítica.

Sources

- 1. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]

- 2. Ro60-0175 - Wikipedia [en.wikipedia.org]

- 3. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Olanzapine-induced weight gain in the rat: role of 5-HT2C and histamine H1 receptors [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. Development of an improved IP(1) assay for the characterization of 5-HT(2C) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

Ro 60-0175 fumarate CAS number and chemical properties

An In-Depth Technical Guide to Ro 60-0175 Fumarate for Researchers and Drug Development Professionals

Introduction

Ro 60-0175, also known as (S)-5-fluoro-6-chloro-α-methylisotryptamine, is a research chemical developed by Hoffmann–La Roche.[1] It is a potent and selective serotonin 5-HT₂ receptor agonist, with a particular affinity for the 5-HT₂C subtype.[1][2] While initially investigated for potential therapeutic applications in major depressive disorder, anxiety, and obsessive-compulsive disorder, its development was discontinued in 1997.[1] Today, this compound serves as an invaluable tool in neuroscience research, enabling detailed investigation into the physiological and behavioral roles of the 5-HT₂C receptor and its associated signaling pathways. This guide provides a comprehensive overview of its chemical properties, pharmacology, and key experimental applications.

Chemical and Physical Properties

Ro 60-0175 is most commonly supplied as a fumarate salt to improve its stability and handling characteristics. The fumarate form is a crystalline solid.[3] Proper storage is critical for maintaining its integrity; it should be desiccated at room temperature for short-term storage, while long-term storage at -20°C is recommended for periods of up to four years.[3][4]

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 169675-09-6 | [5][6][7][8] |

| Chemical Name | (S)-1-(6-chloro-5-fluoro-1H-indol-1-yl)propan-2-amine fumarate | [6][7] |

| Molecular Formula | C₁₁H₁₂ClFN₂ · C₄H₄O₄ | [2][6][7] |

| Molecular Weight | 342.75 g/mol | [6][7][8] |

| Purity | ≥98% (typically analyzed by HPLC) | [2][7] |

| Appearance | Crystalline solid | [3] |

| Solubility | Water: Soluble up to 1.71 mg/mL (5 mM) DMSO: Soluble up to 6.86 mg/mL (20 mM) | [2] |

| Storage | Desiccate at room temperature or store at -20°C for long-term stability. | [3][4][8] |

Pharmacology

Mechanism of Action

Ro 60-0175's primary mechanism of action is as an agonist at serotonin 5-HT₂ receptors.[1] It exhibits high selectivity for the 5-HT₂C receptor subtype.[2] However, it is crucial for researchers to recognize that it is not exclusively selective; it also functions as a potent agonist at the 5-HT₂B receptor and, at higher concentrations, activates the 5-HT₂A receptor.[1][3][9] This lack of absolute selectivity is a critical consideration in experimental design, as off-target effects, particularly at the 5-HT₂B receptor, could influence outcomes.[9][10]

The 5-HT₂C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

Figure 1: Simplified 5-HT2C receptor signaling pathway activated by Ro 60-0175.

Table 2: Receptor Binding Profile of Ro 60-0175

| Receptor (Human) | Binding Affinity (pKi) | Source(s) |

| 5-HT₂C | 9.0 | [2] |

| 5-HT₂A | 7.5 | [2] |

| 5-HT₂B | High Affinity (EC₅₀ = 0.9-2.4 nM) | [1][3] |

| 5-HT₁A | 5.4 | [2] |

| 5-HT₆ | 5.2 | [2] |

| 5-HT₇ | 5.6 | [2] |

Table 3: Functional Agonist Potency of Ro 60-0175

| Receptor (Human, expressed in CHO-K1 cells) | Potency (EC₅₀, nM) | Source(s) |

| 5-HT₂C | 32 | [1][3] |

| 5-HT₂B | 0.9 | [3] |

| 5-HT₂A | 447 | [1][3] |

Pharmacological Profile in Preclinical Models

In rodent models, Ro 60-0175 produces a range of dose-dependent behavioral and physiological effects, primarily linked to its 5-HT₂C agonist activity.

-

Locomotor Activity: It induces hypolocomotion and sedative-like effects at doses greater than 0.5 mg/kg (s.c.), an effect that can be reversed by the selective 5-HT₂C antagonist SB-242084.[11]

-

Anxiety and Depression: Studies have reported anxiolytic-like and antidepressant-like effects.[1] However, in some anxiety models, it primarily produces sedation rather than a clear anxiolytic or anxiogenic response.[11]

-

Obsessive-Compulsive Disorder (OCD): The compound has shown efficacy in animal models of OCD, such as attenuating excessive or repetitive behaviors.[1][12]

-

Appetite and Feeding: Activation of 5-HT₂C receptors is well-known to suppress appetite, and Ro 60-0175 has been shown to reduce food intake in rats.[1][9]

-

Substance Abuse: Ro 60-0175 has been demonstrated to reduce cocaine self-administration and attenuate cocaine-induced reinstatement of drug-seeking behavior in both rodent and non-human primate models.[13][14][15][16] This effect is thought to be mediated by the modulation of dopamine release in the mesolimbic pathway, specifically the nucleus accumbens.[14][15][17]

-

Neuroendocrine Effects: Systemic administration in rats increases plasma levels of corticosterone, oxytocin, and prolactin.[3][18]

Experimental Protocols and Methodologies

The trustworthiness of any experiment using Ro 60-0175 relies on its correct preparation and administration. Due to its limited water solubility, specific protocols are required.

Preparation of Stock Solutions

The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is the most common solvent for creating a concentrated stock solution.

Protocol 1: Preparing a 20 mM DMSO Stock Solution

-

Objective: To create a high-concentration stock solution for further dilution.

-

Materials: this compound (MW: 342.75 g/mol ), high-purity DMSO, precision balance, volumetric flask.

-

Calculation: To make a 20 mM solution, 6.86 mg of this compound is needed per 1 mL of DMSO.

-

Procedure: a. Weigh out the required mass of this compound and place it in a sterile vial. b. Add the calculated volume of DMSO. c. Vortex thoroughly. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5][13] d. Once fully dissolved, aliquot the stock solution into smaller volumes to prevent degradation from repeated freeze-thaw cycles.

-

Storage: Store aliquots at -20°C for up to one month or at -80°C for up to six months.[5][13]

Preparation of In Vivo Formulations

Direct injection of a DMSO stock is not recommended due to its toxicity. The stock must be diluted into a vehicle suitable for animal administration.

Protocol 2: Saline-Based Formulation for Systemic Injection

-

Objective: To prepare a solution for subcutaneous (s.c.) or intraperitoneal (i.p.) injection in rodents.

-

Rationale: This multi-component vehicle is designed to maintain the solubility of the hydrophobic compound in an aqueous-based solution suitable for injection.

-

Materials: 20 mM Ro 60-0175 stock in DMSO, PEG300, Tween-80, sterile saline (0.9% NaCl).

-

Procedure (for a final solution containing 10% DMSO): a. Add each solvent sequentially to a sterile tube.[5] b. For a 1 mg/mL final concentration, start with the required volume from the DMSO stock solution. c. Add 40% (by final volume) of PEG300 and mix. d. Add 5% (by final volume) of Tween-80 and mix. e. Add 45% (by final volume) of sterile saline to reach the final desired volume and concentration. Mix thoroughly. f. The final solution should be clear. It is recommended to prepare this working solution fresh on the day of the experiment.[5]

Experimental Workflow: In Vitro Receptor Binding Assay

Competitive radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. The workflow involves incubating cell membranes expressing the target receptor with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (Ro 60-0175).

Figure 2: Workflow for a competitive radioligand binding assay.

Experimental Workflow: In Vivo Behavioral Assessment

To assess the sedative effects of Ro 60-0175, locomotor activity is a standard and robust measure.

Figure 3: Workflow for assessing locomotor activity in rodents.

Table 4: Summary of In Vivo Dosing and Observed Effects

| Animal Model | Dose Range (s.c.) | Effect | Source(s) |

| Rat | >0.5 mg/kg | Hypolocomotion / Sedation | [11] |

| Rat | 0.3 - 3 mg/kg | Reduced responding in cocaine reinstatement models | [13] |

| Rat | 2.43 - 4.19 mg/kg (ED₅₀) | Increased plasma corticosterone, oxytocin, and prolactin | [3][18] |

| Squirrel Monkey | Dose-dependent | Attenuation of cocaine's behavioral effects | [14][15] |

Safety and Handling

While comprehensive toxicological data is not fully available, standard laboratory precautions should be taken.[19] Exposure may cause irritation to the eyes, skin, and respiratory tract.[19] It is recommended to handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[19] The compound is stable under normal handling conditions.[19][20]

Conclusion

This compound remains a cornerstone pharmacological tool for probing the function of the 5-HT₂C receptor. Its well-characterized chemical properties and extensive preclinical data provide a solid foundation for its use in models of neuropsychiatric and substance use disorders. Researchers must remain mindful of its activity at 5-HT₂A and, particularly, 5-HT₂B receptors to ensure the accurate interpretation of experimental data. By following established protocols for its preparation and application, Ro 60-0175 will continue to facilitate a deeper understanding of serotonergic signaling in the central nervous system.

References

- MedchemExpress. (n.d.). Ro60-0175 fumarate | 5-HT2C Receptor Agonist.

- Wikipedia. (n.d.). Ro60-0175.

- APExBIO. (n.d.). This compound - Selective 5-HT1A Receptor Agonist.

- Tocris Bioscience. (n.d.). This compound (1854).

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 169675-09-6.

- R&D Systems. (n.d.). This compound | 5-HT2C Receptor Agonists.

- DC Chemicals. (n.d.). This compound Datasheet.

- Tocris Bioscience. (n.d.). This compound | 5-HT2C Receptors.

- MedchemExpress. (n.d.). Ro60-0175 | 5-HT2C Receptor Agonist.

- Cayman Chemical. (n.d.). Ro 60-0175 (CAS Number: 169675-09-6).

- Kennett, G. A., et al. (2000). Effects of Ro 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety. European Journal of Pharmacology, 387(3), 197-204.

- TargetMol. (n.d.). Ro60-0175 | 5-HT Receptor.

- Manvich, D. F., et al. (2012). Effects of serotonin 2C receptor agonists on the behavioral and neurochemical effects of cocaine in squirrel monkeys. The Journal of Pharmacology and Experimental Therapeutics, 341(2), 424-434.

- Rowan University. (2012). Effects of serotonin 2C receptor agonists on the behavioral and neurochemical effects of cocaine in squirrel monkeys. Rowan Digital Works.

- Sci-Hub. (2014). Serotonin2C receptors modulate dopamine transmission in the nucleus accumbens independently of dopamine release: behavioral, neurochemical and molecular studies with cocaine. Addiction Biology.

- LGC Standards. (n.d.). Buy Online CAS Number 169675-09-6 - TRC - this compound.

- Jastrzębska, J., et al. (2022). Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of cocaine addiction and depression.

- Frontiers. (2017). Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive–Compulsive Disorder. Frontiers in Pharmacology.

- Santa Cruz Biotechnology. (n.d.). sc-204890 Material Safety Data Sheet.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Ro 60-0175.

- DC Chemicals. (n.d.). This compound | 169675-09-6 | MSDS.

- R&D Systems. (n.d.). This compound | 5-HT2C Receptor Agonists.

- Vickers, S. P., et al. (2001). Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats. British Journal of Pharmacology, 132(8), 1733-1742.

- Boothman, L., et al. (2009). Further pharmacological characterization of 5-HT(2C) receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo. British Journal of Pharmacology, 158(6), 1477-1485.

- Cayman Chemical. (n.d.). Product Information.

- Jastrzębska, J., et al. (2022). Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction. Pharmacological Reports, 74(6), 1279-1293.

- Canal, C. E., et al. (2010). Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. The Journal of Pharmacology and Experimental Therapeutics, 335(2), 481-490.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Ro 60-0175 [Ligand Id: 166] activity data from GtoPdb and ChEMBL.

- Damjanoska, K. J., et al. (2003). Neuroendocrine evidence that (S)-2-(chloro-5-fluoro-indol-l-yl)-1-methylethylamine fumarate (Ro 60-0175) is not a selective 5-hydroxytryptamine2C receptor agonist. The Journal of Pharmacology and Experimental Therapeutics, 304(3), 1209-1216.

Sources

- 1. Ro60-0175 - Wikipedia [en.wikipedia.org]

- 2. This compound | 5-HT2C Receptors | Tocris Bioscience [tocris.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. scbt.com [scbt.com]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

- 9. Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive–Compulsive Disorder [frontiersin.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Effects of serotonin 2C receptor agonists on the behavioral and neurochemical effects of cocaine in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchwithrowan.com [researchwithrowan.com]

- 16. researchgate.net [researchgate.net]

- 17. sci-hub.se [sci-hub.se]

- 18. researchgate.net [researchgate.net]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. This compound|169675-09-6|MSDS [dcchemicals.com]

The In Vivo Pharmacology of Ro 60-0175 Fumarate: A Technical Guide for Researchers

This guide provides an in-depth exploration of the in vivo pharmacological effects of Ro 60-0175 fumarate, a potent and selective serotonin 2C (5-HT2C) receptor agonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, elucidates experimental methodologies, and offers insights into the mechanistic underpinnings of Ro 60-0175's actions. Our focus is on providing a comprehensive understanding of its effects on behavior and neurochemistry, grounded in authoritative scientific evidence.

Introduction: The Significance of a Selective 5-HT2C Agonist

Ro 60-0175, chemically known as (S)-2-(6-chloro-5-fluoro-indol-1-yl)-1-methylethylamine, has emerged as a critical tool for dissecting the physiological roles of the 5-HT2C receptor.[1][2] This receptor subtype is a key modulator of various central nervous system functions, including appetite, mood, and cognition.[3][4] The selectivity of Ro 60-0175 for the 5-HT2C receptor over other serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2B receptors, allows for a more precise investigation of 5-HT2C-mediated pathways, minimizing the confounding effects of off-target interactions.[2][5] This guide will delve into the in vivo evidence that substantiates the pharmacological profile of Ro 60-0175.

Receptor Binding Profile of this compound

| Receptor Subtype | pKi (human) | Reference |

| 5-HT2C | 9.0 | [5] |

| 5-HT2A | 7.5 | [5] |

| 5-HT1A | 5.4 | [5] |

| 5-HT6 | 5.2 | [5] |

| 5-HT7 | 5.6 | [5] |

Table 1: This table summarizes the binding affinities (pKi values) of Ro 60-0175 for various human serotonin receptor subtypes, highlighting its selectivity for the 5-HT2C receptor.

Core In Vivo Pharmacological Effects

The systemic administration of Ro 60-0175 in animal models elicits a range of dose-dependent behavioral and neurochemical changes. These effects are consistently attributed to its agonist activity at 5-HT2C receptors, as they are often reversed by selective 5-HT2C antagonists like SB 242084.[1][6][7]

Modulation of Feeding Behavior: A Hypophagic Profile

A primary and well-documented effect of Ro 60-0175 is the suppression of food intake.[1][6][8] This hypophagic effect is consistent with the established role of 5-HT2C receptor activation in promoting satiety.[3][6]

Key Observations:

-

Reduced Meal Size and Increased Latency: Studies in rats have shown that Ro 60-0175 significantly reduces meal size and increases the latency to initiate the first meal.[6]

-

Decreased Consumption of Palatable Food: The compound also reduces the intake of highly palatable foods, suggesting an impact on hedonic feeding.[6][8]

-

Behavioral Satiety Sequence: Ro 60-0175 has been observed to promote the early onset of the natural behavioral satiety sequence in rats, indicating a potentiation of satiety signals.[9]

-

Therapeutic Potential in Obesity: In obese and diabetic rat models, administration of Ro 60-0175 led to weight reduction, decreased hyperglycemia, and improved insulin sensitivity.[10]

These findings strongly support the 5-HT2C receptor as a viable target for the development of anti-obesity therapeutics.[3][6]

Experimental Workflow: Microstructural Analysis of Feeding Behavior

A typical workflow for assessing the effects of Ro 60-0175 on feeding behavior.

Effects on Locomotion and Anxiety-Related Behaviors

The impact of Ro 60-0175 on locomotion and anxiety is characterized by a sedative-like profile.

-

Hypolocomotion: Ro 60-0175 induces a dose-dependent decrease in locomotor activity in rodents.[2][11] This effect is reliably reversed by the selective 5-HT2C antagonist SB 242084, confirming the receptor's involvement.[11]

-

Anxiety Models: In various animal models of anxiety, such as the social interaction test and the Vogel conflict test, Ro 60-0175 does not produce clear anxiolytic or anxiogenic effects.[11] Instead, at higher doses, it tends to suppress both punished and unpunished behaviors, a profile more consistent with sedation than a specific modulation of anxiety.[11]

Quantitative Data on Behavioral Effects of Ro 60-0175

| Behavioral Test | Species | Dose (mg/kg, s.c.) | Observed Effect | Reference |

| Locomotor Activity | Rat | >0.5 | Hypolocomotion | [11] |

| Social Interaction | Rat | 1 and 3 | Reduced social interaction and locomotion (sedation) | [11] |

| Vogel Conflict Test | Rat | - | No significant effect | [11] |

| Geller-Seifter Test | Rat | 0.3 and 1 | Reduced unpunished and punished lever pressing (sedation) | [11] |

| Feeding Behavior | Rat | 1 | Reduced meal size | [6] |

| Feeding Behavior | Rat | 3 | Increased latency to first meal | [6] |

Table 2: This table summarizes the dose-dependent effects of Ro 60-0175 in various behavioral paradigms.

Interaction with the Mesolimbic Dopamine System

Ro 60-0175 exerts a significant inhibitory influence on the mesolimbic dopamine system, a pathway crucial for reward and motivation.[7][12]

Key Neurochemical and Electrophysiological Findings:

-

Decreased Dopamine Release: Administration of Ro 60-0175 has been shown to decrease dopamine release in the nucleus accumbens.[7][13]

-

Inhibition of VTA Dopamine Neuron Firing: The compound dose-dependently decreases the basal firing rate of dopamine neurons in the ventral tegmental area (VTA).[7]

-

Modulation of Cocaine-Induced Effects: Ro 60-0175 can inhibit cocaine-induced hyperlocomotion and modulate dopamine signaling in the nucleus accumbens.[14][15] Interestingly, it has been shown to reduce cocaine self-administration and reinstatement of drug-seeking behavior.[16][17]

These findings highlight the potential of 5-HT2C receptor agonists in the treatment of substance use disorders by modulating the dopamine system.[17][18][19]

Signaling Pathway: 5-HT2C Receptor-Mediated Inhibition of Dopamine Release

Activation of 5-HT2C receptors on VTA GABAergic interneurons by Ro 60-0175 increases their inhibitory tone on dopamine neurons, leading to reduced dopamine release in the nucleus accumbens.

Experimental Protocols: A Closer Look

To ensure the reproducibility and validity of findings, it is crucial to adhere to well-defined experimental protocols.

In Vivo Electrophysiology in Anesthetized Rats

Objective: To measure the effect of Ro 60-0175 on the firing rate of dopamine neurons in the VTA.

Methodology:

-

Animal Preparation: Anesthetize male Sprague-Dawley rats (e.g., with chloral hydrate).

-

Surgical Procedure: Perform a tracheotomy and insert a catheter into a lateral tail vein for drug administration. Place the rat in a stereotaxic frame.

-

Electrode Placement: Drill a burr hole over the VTA and slowly lower a recording microelectrode to the target coordinates.

-

Neuron Identification: Identify dopamine neurons based on their characteristic electrophysiological properties (e.g., firing rate, waveform).

-

Baseline Recording: Record the baseline firing rate for a stable period.

-

Drug Administration: Administer Ro 60-0175 intravenously in escalating doses.

-

Data Acquisition and Analysis: Continuously record the firing rate and analyze the percentage change from baseline for each dose.

In Vivo Microdialysis

Objective: To measure extracellular dopamine levels in the nucleus accumbens following Ro 60-0175 administration.

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into the nucleus accumbens of an anesthetized rat.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: On the day of the experiment, connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid.

-

Baseline Collection: Collect several baseline dialysate samples.

-

Drug Administration: Administer Ro 60-0175 (e.g., intraperitoneally).

-

Sample Collection: Continue to collect dialysate samples at regular intervals post-injection.

-

Neurochemical Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Conclusion and Future Directions

This compound has proven to be an invaluable pharmacological tool for elucidating the in vivo functions of the 5-HT2C receptor. Its consistent effects on reducing food intake, inducing hypolocomotion, and modulating the mesolimbic dopamine system have significantly advanced our understanding of these processes. The sedative-like profile in anxiety models warrants further investigation to fully delineate the role of 5-HT2C receptors in emotional regulation.

Future research should continue to explore the therapeutic potential of selective 5-HT2C agonists in disorders such as obesity, substance use disorders, and potentially obsessive-compulsive disorder, where preclinical evidence is promising.[20][21] The detailed methodologies and established pharmacological profile of Ro 60-0175 provide a solid foundation for these future endeavors.

References

-

Vickers, S. P., et al. (2001). Similarities in the action of Ro 60-0175, a 5-HT2C receptor agonist and d-fenfluramine on feeding patterns in the rat. Psychopharmacology, 154(4), 334-342. [Link]

-

Kennett, G. A., et al. (2000). Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety. European Journal of Pharmacology, 387(3), 197-204. [Link]

-

Di Matteo, V., et al. (2000). Biochemical and electrophysiological evidence that RO 60-0175 inhibits mesolimbic dopaminergic function through serotonin(2C) receptors. Brain Research, 865(1), 85-90. [Link]

-

Hewitt, K. N., et al. (2002). Serotonin 2C receptor agonists and the behavioural satiety sequence in mice. Pharmacology Biochemistry and Behavior, 71(4), 681-690. [Link]

-

Wikipedia. (2023, December 2). Ro60-0175. In Wikipedia. [Link]

-

Boothman, L., et al. (2006). In vivo evidence that 5-HT2C receptors inhibit 5-HT neuronal activity via a GABAergic mechanism. British Journal of Pharmacology, 147(3), 299-306. [Link]

-

Martin, J. R., et al. (1998). 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential. Journal of Pharmacology and Experimental Therapeutics, 286(2), 913-924. [Link]

-

Biondi, A., et al. (2015). Serotonin2C receptors modulate dopamine transmission in the nucleus accumbens independently of dopamine release: behavioral, neurochemical and molecular studies with cocaine. Addiction Biology, 20(4), 714-726. [Link]

-

Jastrzębska, J., et al. (2021). Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazapine in a preclinical model of comorbidity of depression and cocaine addiction. Pharmacological Reports, 73(4), 1106-1121. [Link]

-

Zeleva, D., & Atanasova, M. (2021). Action of Ro 60-0175, 5-HT2C receptor agonist in the central nervous system, in obese and diabetic Wistar rat. Endocrine Abstracts, 73, P001. [Link]

-

Alex, K. D., & Pehek, E. A. (2003). In vivo electrophysiological examination of 5-HT2 responses in 5-HT2C receptor mutant mice. Neuropsychopharmacology, 28(2), 214-224. [Link]

-

López Alonso, V. E., et al. (2009). Characterization of the feeding behavior induced by agonists 5-HT1A, 5-HT1B, 5-HT2A and 5-HT2C. Mexican Journal of Behavior Analysis, 35(1), 13-30. [Link]

-

Kłosiński, M., et al. (2021). 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators. International Journal of Molecular Sciences, 22(16), 8873. [Link]

-

Wikipedia. (2023, November 28). 5-HT2C receptor agonist. In Wikipedia. [Link]

-

Biondi, A., et al. (2015). Serotonin2C receptors modulate dopamine transmission in the nucleus accumbens independently of dopamine release: behavioral, neurochemical and molecular studies with cocaine. Addiction Biology, 20(4), 714-726. [Link]

-

Higgins, G. A., & Fletcher, P. J. (2015). Therapeutic Potential of 5-HT 2C Receptor Agonists for Addictive Disorders. Current topics in behavioral neurosciences, 24, 275-300. [Link]

-

Bombardi, C., et al. (2022). Effect of systemic administration of Ro 60-0175, a selective 5-HT2CR agonist, on LHb neuronal firing, after the systemic administration of nicotine, in vivo in anesthetized rats. Journal of Neuroscience, 42(47), 8846-8857. [Link]

-

Fletcher, P. J., et al. (2012). Effects of the 5-HT2C receptor agonist Ro60-0175 and the 5-HT2A receptor antagonist M100907 on nicotine self-administration and reinstatement. Neuropsychopharmacology, 37(5), 1222-1232. [Link]

-

Vickers, S. P., et al. (2003). Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats. British Journal of Pharmacology, 140(3), 534-544. [Link]

-

Canal, C. E., & Murnane, K. S. (2017). Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive–Compulsive Disorder. Frontiers in Pharmacology, 8, 298. [Link]

-

De Deurwaerdère, P., et al. (2004). Constitutive Activity of the Serotonin2C Receptor Inhibits In Vivo Dopamine Release in the Rat Striatum and Nucleus Accumbens. Journal of Neuroscience, 24(13), 3235-3241. [Link]

-

Di Matteo, V., Di Giovanni, G., & Esposito, E. (2000). SB 242084: a selective serotonin 5-HT2c receptor antagonist. CNS Drug Reviews, 6(3), 195-205. [Link]

Sources

- 1. Serotonin 2C receptor agonists and the behavioural satiety sequence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ro60-0175 - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]

- 5. rndsystems.com [rndsystems.com]

- 6. Similarities in the action of Ro 60-0175, a 5-HT2C receptor agonist and d-fenfluramine on feeding patterns in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical and electrophysiological evidence that RO 60-0175 inhibits mesolimbic dopaminergic function through serotonin(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Characterization of the feeding behavior induced by agonists 5-HT1A, 5-HT1B, 5-HT2A and 5-HT2C | Mexican Journal of Behavior Analysis [revistas.unam.mx]

- 10. endocrine-abstracts.org [endocrine-abstracts.org]

- 11. Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. OAR@UM: SB 242084 : a selective serotonin 5-HT2c receptor antagonist [um.edu.mt]

- 13. jneurosci.org [jneurosci.org]

- 14. sci-hub.se [sci-hub.se]

- 15. Serotonin2C receptors modulate dopamine transmission in the nucleus accumbens independently of dopamine release: behavioral, neurochemical and molecular studies with cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Effects of the 5-HT2C receptor agonist Ro60-0175 and the 5-HT2A receptor antagonist M100907 on nicotine self-administration and reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive–Compulsive Disorder [frontiersin.org]

The Discovery and Preclinical Development of Ro 60-0175: A Selective 5-HT2C Receptor Agonist

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 60-0175, chemically known as (S)-2-(6-chloro-5-fluoroindol-1-yl)-1-methylethylamine, is a potent and selective serotonin 2C (5-HT2C) receptor agonist developed by Hoffmann-La Roche in the mid-1990s. This guide provides a comprehensive technical overview of the discovery, synthesis, and preclinical development of Ro 60-0175. It delves into the scientific rationale behind its design, the experimental methodologies employed to characterize its pharmacological profile, and the findings from in vivo studies that explored its therapeutic potential for central nervous system (CNS) disorders. Despite promising preclinical activity, its development was discontinued in 1997. This document serves as a valuable resource for researchers in neuroscience and drug discovery, offering insights into the historical context of 5-HT2C receptor agonist development and the multifaceted process of evaluating a novel CNS drug candidate.

Introduction: The Rationale for Targeting the 5-HT2C Receptor

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical modulator of a wide array of physiological and psychological processes. Among the numerous 5-HT receptor subtypes, the 5-HT2C receptor emerged as a compelling therapeutic target for various CNS disorders, including obesity, depression, anxiety, and obsessive-compulsive disorder (OCD).[1] The 5-HT2C receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 signaling pathway.[2] Agonist binding to the receptor activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC).[3]

The development of selective 5-HT2C receptor agonists was driven by the hypothesis that targeted activation of this receptor could offer therapeutic benefits with a more favorable side-effect profile compared to non-selective serotonergic agents. Hoffmann-La Roche initiated a research program aimed at discovering potent and selective 5-HT2C agonists, which ultimately led to the identification of Ro 60-0175.

Discovery and Synthesis

The discovery of Ro 60-0175 was the culmination of a systematic medicinal chemistry effort by researchers at Hoffmann-La Roche. The synthesis and biological evaluation of a series of substituted 2-(indol-1-yl)-1-methylethylamines and 2-(indeno[1,2-b]pyrrol-1-yl)-1-methylethylamines were first reported in 1997.[1] This research aimed to identify compounds with high affinity and selectivity for the 5-HT2C receptor over the closely related 5-HT2A receptor.

General Synthetic Approach (Hypothesized):

A plausible synthetic route would involve the following key steps:

-

Synthesis of 6-chloro-5-fluoroindole: This substituted indole could be prepared through established indole synthesis methodologies, such as the Fischer, Bischler, or Reissert indole synthesis, starting from appropriately substituted phenylhydrazines or anilines.

-

N-Alkylation of the Indole Ring: The nitrogen of the indole ring would then be alkylated with a suitable propylene oxide derivative or a protected 2-aminopropyl halide to introduce the side chain.

-

Chiral Resolution: To obtain the desired (S)-enantiomer, a chiral resolution step would be necessary. This could be achieved through the formation of diastereomeric salts with a chiral acid, followed by separation and liberation of the desired enantiomer.

The final compound, Ro 60-0175, is the fumarate salt of (S)-2-(6-chloro-5-fluoroindol-1-yl)-1-methylethylamine.

In Vitro Pharmacological Characterization

A crucial aspect of the development of Ro 60-0175 was the detailed characterization of its interaction with serotonin receptors. This was achieved through a series of in vitro assays designed to determine its binding affinity, functional potency, and selectivity.

Radioligand Binding Assays

The affinity of Ro 60-0175 for various serotonin receptor subtypes was determined using radioligand binding assays. These assays measure the ability of a compound to displace a known radiolabeled ligand from its receptor.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the specific human 5-HT receptor subtype of interest are prepared from cultured cell lines (e.g., HEK-293 or CHO cells).

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used for the binding reaction.

-

Incubation: Cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-mesulergine for 5-HT2C receptors) and varying concentrations of the test compound (Ro 60-0175).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

The results of these binding assays demonstrated that Ro 60-0175 possesses high affinity for the human 5-HT2C receptor.[4][5]

Functional Assays

Functional assays were employed to determine whether Ro 60-0175 acts as an agonist at the 5-HT2C receptor and to quantify its potency and efficacy. Given that the 5-HT2C receptor is coupled to the Gq/11 pathway, the primary functional assays measured the downstream consequences of this activation, such as inositol phosphate accumulation or intracellular calcium mobilization.

Experimental Protocol: Calcium Mobilization Assay

-

Cell Culture: Cells stably expressing the human 5-HT2C receptor (e.g., CHO-K1 cells) are cultured.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of Ro 60-0175 are added to the cells.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

-

Data Analysis: The data are used to generate dose-response curves, from which the half-maximal effective concentration (EC50) and the maximum effect (Emax) are determined.

These functional assays confirmed that Ro 60-0175 is a potent agonist at the 5-HT2C receptor.[5][6]

Selectivity Profile

A key objective in the development of Ro 60-0175 was to achieve selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly the highly homologous 5-HT2A and 5-HT2B receptors, to minimize off-target effects. The selectivity profile was established by performing binding and functional assays across a panel of different receptors.

Table 1: In Vitro Pharmacological Profile of Ro 60-0175

| Receptor Subtype | Binding Affinity (pKi) | Functional Activity (EC50, nM) |

| Human 5-HT2C | 9.0[4] | 32 - 52[6] |

| Human 5-HT2B | Not widely reported, but potent agonist activity observed[6] | 0.91 - 2.4[6] |

| Human 5-HT2A | 7.5[4] | 400 - 447[6] |

| Human 5-HT1A | 5.4[4] | - |

| Human 5-HT6 | 5.2[4] | - |

| Human 5-HT7 | 5.6[4] | - |

The data in Table 1 clearly indicate that Ro 60-0175 is a potent agonist at both 5-HT2C and 5-HT2B receptors, with significantly lower potency at the 5-HT2A receptor. Its affinity for other serotonin receptor subtypes is considerably lower.

In Vivo Preclinical Evaluation

Following its promising in vitro profile, Ro 60-0175 underwent extensive in vivo testing in various animal models to assess its potential therapeutic effects and to understand its mechanism of action in a physiological context.

Behavioral Pharmacology

A range of behavioral models were used to investigate the effects of Ro 60-0175 on behaviors relevant to depression, anxiety, and obsessive-compulsive disorder.

-

Locomotor Activity: Systemic administration of Ro 60-0175 was found to induce hypolocomotion in rats, an effect that could be reversed by the selective 5-HT2C receptor antagonist SB-242084.[7] This effect is a characteristic feature of 5-HT2C receptor agonists.

-

Anxiety Models: The effects of Ro 60-0175 in animal models of anxiety were complex. In the Vogel conflict test, a model sensitive to anxiolytic drugs, Ro 60-0175 did not show a significant effect.[7] The rationale for using the Vogel conflict test is its ability to detect anxiolytic-like activity by measuring the suppression of punished behavior. In other models, such as the social interaction test, Ro 60-0175 produced sedative-like effects rather than clear anxiolytic or anxiogenic responses.[7]

-

Models of Obsessive-Compulsive Disorder: Ro 60-0175 demonstrated anti-compulsive-like effects in several preclinical models. For instance, it was shown to reduce schedule-induced polydipsia in rats, a model of compulsive behavior.[8]

Neurochemical Studies: In Vivo Microdialysis

To investigate the neurochemical mechanisms underlying its behavioral effects, in vivo microdialysis studies were conducted. This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.

Experimental Protocol: In Vivo Microdialysis

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest, such as the nucleus accumbens. The nucleus accumbens is a key region in the brain's reward circuitry and is implicated in addiction and mood disorders, making it a relevant target for investigating the effects of a potential CNS therapeutic.[7][9]

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples, containing extracellular neurotransmitters, are collected at regular intervals.

-

Neurotransmitter Analysis: The concentration of neurotransmitters, such as dopamine, in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Drug Administration: Ro 60-0175 is administered systemically, and its effect on neurotransmitter levels is monitored over time.

Studies using this technique revealed that Ro 60-0175 inhibits dopamine release in the mesolimbic pathway, a key circuit involved in reward and motivation.[6] This effect was blocked by the 5-HT2C antagonist SB-242084, confirming the involvement of 5-HT2C receptors.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of Ro 60-0175 is the activation of 5-HT2C receptors, which are predominantly coupled to the Gq/11 G-protein. This initiates a downstream signaling cascade as illustrated in the diagram below.

Sources

- 1. Innovative Approaches for the Development of Antidepressant Drugs: Current and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PathWhiz [smpdb.ca]

- 4. rndsystems.com [rndsystems.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Ro60-0175 - Wikipedia [en.wikipedia.org]

- 7. 5-HT2C receptors in the nucleus accumbens constrain the rewarding effects of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of 5-HT2A/2C receptors within the nucleus accumbens increases local dopaminergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro 60-0175 fumarate binding affinity for serotonin receptors

An In-Depth Technical Guide to the Serotonin Receptor Binding Affinity of Ro 60-0175 Fumarate

Abstract

Ro 60-0175, also known as (S)-5-fluoro-6-chloro-α-methylisotryptamine, is a potent and selective serotonin receptor agonist developed by Hoffmann-La Roche.[1] It has become an invaluable pharmacological tool for investigating the physiological and pathological roles of the serotonin 2C (5-HT2C) receptor. This guide provides a comprehensive overview of the binding affinity and functional potency of Ro 60-0175 across various serotonin receptor subtypes. We will delve into the experimental methodologies used to determine these parameters, explain the causality behind the protocols, and present the data in a clear, structured format to facilitate understanding and application in a research context.

Introduction: The Significance of Ro 60-0175 in Serotonin Research

The serotonin system, with its 14 distinct receptor subtypes, modulates a vast array of physiological processes, including mood, appetite, cognition, and motor control.[2][3] The 5-HT2 family of receptors, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[4]

Distinguishing the specific functions of these closely related subtypes is a significant challenge in pharmacology. The development of selective ligands like Ro 60-0175 has been pivotal. Ro 60-0175 is recognized primarily as a potent 5-HT2C receptor agonist.[5] Its utility stems from its high affinity for the 5-HT2C receptor and its selectivity over the 5-HT2A subtype and other serotonin receptors. This selectivity allows researchers to probe 5-HT2C-mediated functions with greater precision, contributing to our understanding of its role in anxiety, depression, obesity, and obsessive-compulsive disorder.[2][6][7] However, as this guide will detail, a comprehensive understanding of its full binding profile, including its potent activity at the 5-HT2B receptor, is crucial for accurate interpretation of experimental results.[1][8]

Binding Affinity Profile of Ro 60-0175

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value signifies a higher binding affinity. For ease of comparison, these values are often expressed as the negative logarithm (pKi), where a higher pKi value indicates greater affinity.

Ro 60-0175 displays a distinct selectivity profile, with its highest affinity for the human 5-HT2C receptor, followed closely by the 5-HT2B and then the 5-HT2A receptor.[1][8][9] Its affinity for other serotonin receptor subtypes, such as 5-HT1A, 5-HT6, and 5-HT7, is substantially lower.[9]

Table 1: Ro 60-0175 Binding Affinity (Ki/pKi) at Human Serotonin Receptors

| Receptor Subtype | Ki (nM) | pKi | Reference(s) |

| 5-HT2C | 1 | 9.0 | [9] |

| 5-HT2A | 32 - 39 | 7.41 - 7.5 | [9][10] |

| 5-HT1A | > 1,995 | < 5.7 | [9] |

| 5-HT6 | > 1,995 | < 5.7 | [9] |

| 5-HT7 | > 1,995 | < 5.7 | [9] |

Note: Data is compiled from studies using recombinant human receptors. Ki values can vary slightly between different experimental setups.

The following diagram visually represents the selectivity of Ro 60-0175 for the 5-HT2 receptor family.

Functional Activity and Potency

While binding affinity describes how well a drug binds to a receptor, functional activity describes the cellular response initiated by that binding. Ro 60-0175 acts as an agonist at the 5-HT2 receptor subtypes, meaning it activates the receptor to produce a biological response.[1] Its potency (EC50) and efficacy (Emax) have been characterized, revealing important nuances in its pharmacological profile.

-

Potency (EC50): The half-maximal effective concentration; the concentration of an agonist that produces 50% of the maximal possible response. A lower EC50 indicates greater potency.

-

Efficacy (Emax): The maximum response achievable from an agonist.

Ro 60-0175 is a potent full agonist at the 5-HT2B and 5-HT2C receptors, while acting as a less potent agonist at the 5-HT2A receptor.[1][9] The exceptionally high potency at the 5-HT2B receptor is a critical consideration for researchers, as this receptor is implicated in cardiac function.[3][8]

Table 2: Ro 60-0175 Functional Potency (EC50) at Human 5-HT2 Receptors

| Receptor Subtype | EC50 (nM) | Efficacy (% of 5-HT max response) | Reference(s) |

| 5-HT2B | 0.9 - 2.4 | 79 - 130% | [1][9] |

| 5-HT2C | 32 - 52 | 84 - 88% | [1][9] |

| 5-HT2A | 400 - 447 | 69 - 91% | [1][9] |

Signaling Pathway

Activation of 5-HT2C receptors by Ro 60-0175 initiates a canonical signaling cascade through the Gαq subunit of the heterotrimeric G-protein. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a common method for quantifying receptor activation in functional assays.

Experimental Methodologies: Determining Binding Affinity

The determination of binding parameters like Ki is a cornerstone of pharmacological characterization. The gold standard method is the competition radioligand binding assay .[11][12][13] This technique is highly sensitive and allows for precise quantification of the interaction between a test compound (e.g., Ro 60-0175) and its target receptor.[13]

Causality in Experimental Design

The logic of this assay is to measure how effectively the unlabeled test compound "competes" with a known high-affinity radiolabeled ligand for binding to the receptor. By increasing the concentration of the unlabeled compound, less of the radioligand can bind. This displacement is measured and used to calculate the affinity of the test compound.

Detailed Protocol: Competition Radioligand Binding Assay

This protocol is a generalized representation for determining the Ki of Ro 60-0175 at a specific serotonin receptor subtype.

1. Materials and Reagents:

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293, CHO) expressing the human serotonin receptor of interest (e.g., 5-HT2C).[9]

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]mesulergine for 5-HT2C). The concentration used should be close to its Kd value.

-

Test Compound: this compound, dissolved (e.g., in DMSO) and serially diluted to create a range of concentrations.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing ions like MgCl2.[11][14]

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding (NSB) Agent: A high concentration of a non-radiolabeled ligand (e.g., 10 µM mianserin) to saturate all specific binding sites.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[11]

-

Scintillation Counter: To measure radioactivity.

2. Membrane Preparation:

-

Grow cells expressing the target receptor to near confluence.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in an appropriate buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C.[11]

3. Assay Procedure:

-

On the day of the assay, thaw the membrane preparation and resuspend in the final assay buffer to a specific protein concentration.[11]

-

Set up the assay in a 96-well plate. For each concentration of the test compound, you will have triplicate wells.

-

To the wells, add:

-

Total Binding (TB): Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Membranes + Radioligand + NSB Agent.

-

Competition: Membranes + Radioligand + specific concentration of Ro 60-0175.

-

-

Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[11]

-

Terminate the incubation by rapid vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound ligand.

-

Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[11]

4. Data Analysis:

-

Calculate Specific Binding: For each data point, subtract the average NSB counts from the total counts.

-

Specific Binding = Total CPM - Average NSB CPM

-

-

Determine IC50: Plot the percentage of specific binding against the log concentration of Ro 60-0175. Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[14]

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).

-

-

-

Conclusion

This compound is a powerful research tool characterized by its high affinity and agonist activity at serotonin 5-HT2C and 5-HT2B receptors.[1] It demonstrates significant selectivity over the 5-HT2A receptor and has minimal affinity for a wide range of other serotonin receptor subtypes.[9] This pharmacological profile makes it instrumental in dissecting the specific contributions of the 5-HT2C receptor to various neurological functions and disease states. However, its potent agonism at 5-HT2B receptors necessitates careful consideration in experimental design and data interpretation. The methodologies outlined in this guide, particularly the competition radioligand binding assay, represent the standard for precisely quantifying the binding characteristics that define the utility and selectivity of compounds like Ro 60-0175.

References

-

Title: Ro60-0175 - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety Source: European Journal of Pharmacology URL: [Link]

-

Title: Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography Source: Current Protocols in Pharmacology URL: [Link]

-

Title: Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive–Compulsive Disorder Source: Frontiers in Pharmacology URL: [Link]

-

Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

-

Title: Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats Source: Psychopharmacology URL: [Link]

-

Title: Further pharmacological characterization of 5-HT(2C) receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo Source: British Journal of Pharmacology URL: [Link]

-

Title: Ro 60-0175 [Ligand Id: 166] activity data from GtoPdb and ChEMBL Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

-

Title: Evaluation of the 5-HT2C receptor drugs RO 60-0175, WAY 161503 and mirtazepine in a preclinical model of comorbidity of depression and cocaine addiction Source: Translational Psychiatry URL: [Link]

-

Title: Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism Source: ACS Chemical Neuroscience URL: [Link]

-

Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Journal of Visualized Experiments URL: [Link]

-

Title: Action of Ro 60-0175, 5-HT2C receptor agonist in the central nervous system, in obese and diabetic Wistar rat Source: Endocrine Abstracts URL: [Link]

-

Title: Radioligand Binding Assay Source: Creative Bioarray URL: [Link]

-

Title: Central Serotonin2C Receptor: From Physiology to Pathology Source: Current Neuropharmacology URL: [Link]

-

Title: Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor Source: bioRxiv URL: [Link]

-

Title: Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo Source: British Journal of Pharmacology URL: [Link]

-

Title: Overexpression of 5-HT2C receptors in the Flinders Sensitive Line rat, an animal model of depression Source: Edinburgh Research Explorer URL: [Link]

-

Title: Effects of two selective 5-HT2C receptor-acting compounds into the ventral hippocampus of rats exposed to the elevated plus-maze Source: SciELO URL: [Link]

Sources

- 1. Ro60-0175 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Behavioral Effects of a Novel Benzofuranyl-Piperazine Serotonin-2C Receptor Agonist Suggest a Potential Therapeutic Application in the Treatment of Obsessive–Compulsive Disorder [frontiersin.org]

- 3. resources.tocris.com [resources.tocris.com]

- 4. um.edu.mt [um.edu.mt]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. endocrine-abstracts.org [endocrine-abstracts.org]

- 8. Comparative effects of continuous infusion of mCPP, Ro 60-0175 and d-fenfluramine on food intake, water intake, body weight and locomotor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Ro 60-0175 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. biorxiv.org [biorxiv.org]

Preclinical Profile of Ro 60-0175 Fumarate: A Technical Guide to its Investigation in Anxiety Models

Abstract

This in-depth technical guide provides a comprehensive overview of the preclinical evaluation of Ro 60-0175 fumarate, a selective 5-HT2C receptor agonist, for anxiety-related disorders. Developed by Hoffmann-La Roche, Ro 60-0175 was investigated for major depressive disorder, anxiety, and obsessive-compulsive disorder, reaching the preclinical stage before its development was discontinued in 1997.[1] This guide synthesizes findings from key preclinical studies, offering a detailed examination of its mechanism of action, the experimental models employed to assess its anxiolytic potential, and a critical analysis of the often-conflicting behavioral outcomes. By providing detailed experimental protocols, data summaries, and mechanistic diagrams, this document serves as a vital resource for researchers and drug development professionals in the fields of neuropsychopharmacology and translational neuroscience.

Introduction: The Rationale for Targeting the 5-HT2C Receptor in Anxiety